molecular formula C7H12O2 B3266764 Cyclohexyl formate CAS No. 4351-54-6

Cyclohexyl formate

Cat. No. B3266764
CAS RN: 4351-54-6
M. Wt: 128.17 g/mol
InChI Key: VUXKVKAHWOVIDN-UHFFFAOYSA-N
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Description

Cyclohexyl formate is a synthetic flavoring agent . It is a moderately stable, colorless liquid with a fruity odor . It is used in apple or plum flavors and gives a lift to fruity flavors . It has applications in beverages, candy, ice cream, and baked goods at 3–11 ppm .


Synthesis Analysis

The esterification of cyclohexene with formic acid is the first step in synthesizing cyclohexanol . This process was improved by constructing a sulfonic-acid-functionalized UiO-66 solid-acid catalyst containing defect sites . The conversion rate of cyclohexene reached 83.4%, the selectivity toward cyclohexyl formate was 99.8%, and the catalyst could be reused three times .


Molecular Structure Analysis

Cyclohexyl formate has a molecular formula of C7H12O2 . Its average mass is 128.169 Da and its monoisotopic mass is 128.083725 Da .


Chemical Reactions Analysis

Cyclohexyl formate can be produced by the esterification of cyclohexene with formic acid . The conversion rate of cyclohexene reached 83.4%, and the selectivity toward cyclohexyl formate was 99.8% .


Physical And Chemical Properties Analysis

Cyclohexyl formate is a colorless liquid with a fruity odor . It has a molecular formula of C7H12O2 , an average mass of 128.169 Da , and a monoisotopic mass of 128.083725 Da .

Scientific Research Applications

1. Liquid–Liquid Equilibrium Studies

Cyclohexyl formate is utilized in research exploring the liquid–liquid equilibrium (LLE) properties of systems containing cyclohexanol, water, and cyclohexyl formate. This research is crucial for designing new industrial processes, such as indirect hydration of cyclohexene in the presence of formic acid, which is a method to produce cyclohexanol. Understanding the LLE properties helps in optimizing these processes, ensuring better conversion rates, selectivity, and safety (Sommer, Zapletal, & Trejbal, 2019).

2. Catalytic Synthesis

Cyclohexyl formate is also a subject of studies in catalytic synthesis. Research on using aminosulfonic acid as a catalyst for preparing cyclohexyl formate has been conducted, focusing on optimizing reaction conditions to increase the yield of esterification. This type of research contributes to the development of more efficient and sustainable chemical synthesis methods (Liu Ping-ping, 2005).

3. Thermodynamic Properties

Investigations into the thermodynamic properties of cyclohexyl esters, including cyclohexyl formate, are significant in the field of material sciences. Studies measuring heat capacities, enthalpies of phase transitions, and glass transition temperatures provide essential data for applications in various industries, such as in the production of polymers and other materials (Kozyro et al., 2001).

4. Application in Organic Synthesis

Cyclohexyl formate is used in the synthesis of other chemical compounds. For instance, studies on the catalytic synthesis of cyclohexanol from cyclohexene via cyclohexyl formate explore new pathways for producing valuable chemicals. Such research can lead to more efficient and cost-effective manufacturing processes in the chemical industry (Wang Yan-ji, 2012).

5. Process Optimization

Cyclohexyl formate is involved in studies aiming to develop novel catalytic distillation processes, such as for the production of cyclohexanol. This research often includes mini-plant experiments and process simulations, which are crucial for optimizing industrial chemical processes, leading to improvements in efficiency and reductions in production costs (Kumar et al., 2011).

Mechanism of Action

The formation of cyclohexyl formate is related to the fast reacylation of adipic anhydride with carboxylic acids . Alcoholysis of mixed anhydrides containing the formic acid residue with cyclohexanol leads mainly to cyclohexyl formate .

Safety and Hazards

Cyclohexyl formate is classified as a flammable liquid . It is harmful if inhaled and can cause skin and eye irritation . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

cyclohexyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXKVKAHWOVIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063426
Record name Formic acid, cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light colourless liquid; pleasant cherry-like odour
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

162.00 to 163.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cyclohexyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in acetic and formic acid, Miscible at room temperature (in ethanol)
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.060
Record name Cyclohexyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1027/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cyclohexyl formate

CAS RN

4351-54-6
Record name Cyclohexyl formate
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Record name CYCLOHEXYL FORMATE
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Record name Formic acid, cyclohexyl ester
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Record name Cyclohexyl formate
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Record name CYCLOHEXYL FORMATE
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Record name Cyclohexyl formate
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URL http://www.hmdb.ca/metabolites/HMDB0031351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Using a procedure analogous to that employed in Example 1, 1.28 g of cyclohexyl formate, 2.70 g of water, and 0.5 g of sulfonated polytetrafluoroethylene were heated at 110° C. over a period of 2 h. Following homogenization of the liquid phase there were obtained, in addition to unconverted cyclohexyl formate, 75.8 mol % of cyclohexanol. The only by-product formed was cyclohexene in a concentration of 0.9 mol %.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.29 g of cyclohexyl formate and 0.85 g of water were heated at 150° C. in an autoclave having a capacity of 25 mL, with stirring over a period of 2h. The pressure was 3.2 bar. The reaction mixture comprised two-phases both during and after the reaction. For analysis purposes, the two-phase effluent was homogenized with acetone. There were obtained, in addition to unconverted cyclohexyl formate, 6.5 mol %of cyclohexanol and 0.6 mol %of cyclohexene. Other by-products were not found. Quantitative analysis was carried out using GC (internal standard).
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl formate
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